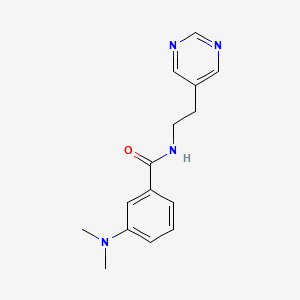
3-(dimethylamino)-N-(2-(pyrimidin-5-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(dimethylamino)-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, attached to a dimethylamino group and a pyrimidinyl group. The pyrimidine ring is a six-membered heterocyclic compound, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, dimethylamino, and pyrimidinyl functional groups. These groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential for forming hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The pyrimidine ring could participate in electrophilic substitution reactions or act as a base due to the presence of nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group and the potential for forming hydrogen bonds could influence its solubility in different solvents .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has demonstrated the potential of pyrimidine and related derivatives for synthesizing novel compounds with varied applications. For instance, Hassneen et al. (2003) and Abu‐Hashem et al. (2020) have synthesized new derivatives involving pyrimidine structures, showcasing methodologies for producing heterocyclic compounds with potential biological activities (Hassneen & Abdallah, 2003) (Abu‐Hashem et al., 2020). These studies underline the chemical versatility and potential for developing new chemical entities based on pyrimidine scaffolds.
Antimicrobial and Insecticidal Potential
The synthesis of pyrimidine-linked heterocyclic compounds has also been explored for their antimicrobial and insecticidal properties. Deohate and Palaspagar (2020) synthesized pyrimidine derivatives and evaluated their effectiveness against certain pests and bacteria, highlighting the compound's role in developing new pest control agents and antimicrobial substances (Deohate & Palaspagar, 2020).
Advanced Material Synthesis
Pyrimidine and its derivatives are used in the synthesis of advanced materials. For example, Leyva-Acuña et al. (2020) reported the synthesis of a novel pyrimidine derivative under microwave irradiation, a technique that offers advantages in terms of yield and reaction time, suggesting applications in material science (Leyva-Acuña et al., 2020).
Biological Activities and Drug Discovery
Compounds based on the pyrimidine structure have been investigated for various biological activities, including anti-inflammatory, analgesic, and COX inhibitor properties. Abu‐Hashem et al. (2020) synthesized novel compounds derived from pyrimidine and evaluated their biological activities, indicating their potential in drug discovery and development processes (Abu‐Hashem et al., 2020).
Molecular Recognition and Theoretical Studies
Roy et al. (2014) synthesized bis-pyrimidine compounds and explored their molecular recognition capabilities, theoretical aspects, and antibacterial properties, contributing to our understanding of how these compounds interact at the molecular level and their potential applications in designing molecules with specific functions (Roy et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(dimethylamino)-N-(2-pyrimidin-5-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-19(2)14-5-3-4-13(8-14)15(20)18-7-6-12-9-16-11-17-10-12/h3-5,8-11H,6-7H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNIQQJDZRKCSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCC2=CN=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(2-(pyrimidin-5-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406391.png)
![3-[2-Ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid](/img/structure/B2406392.png)
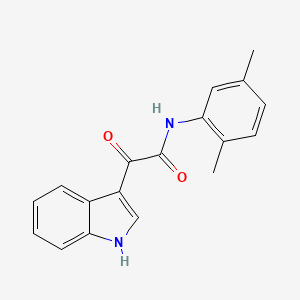
![N~1~-(4-ethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2406395.png)



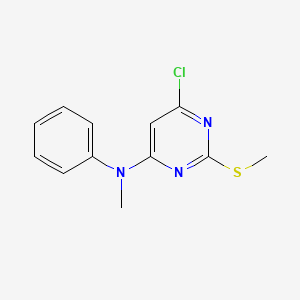
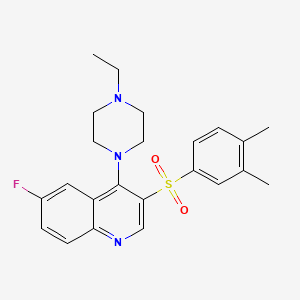
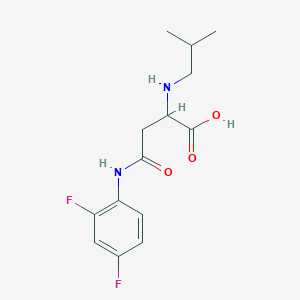
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)

![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)
![(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2406414.png)